(2S)-N-[(2S,3R,4R)-5-[[(2S)-1-(1H-benzimidazol-2-ylmethylamino)-3-methyl-1-oxobutan-2-yl]amino]-3-hydroxy-4-[(4-methoxyphenyl)methylamino]-5-oxo-1-phenylpentan-2-yl]-2-[[(2S)-2-hydroxy-2-phenylpropanoyl]amino]-3,3-dimethylbutanamide
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Overview
Description
The compound “(2R,3S,4S)-N-(2-(4-Methoxybenzylamine)-4-((N-((((S)-phenyllactoyl))tert-leucine)amino)-3-hydroxy-5-phenylpentanoyl)valine (2-benzimidazolyl)methylamide” is a complex organic molecule with potential applications in various fields such as medicinal chemistry, biochemistry, and industrial chemistry. This compound features multiple functional groups, including amines, amides, hydroxyl groups, and aromatic rings, which contribute to its diverse chemical reactivity and potential biological activity.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of this compound typically involves multiple steps, starting from simpler precursor molecules. The key steps may include:
Formation of the 4-Methoxybenzylamine derivative: This can be achieved through the reaction of 4-methoxybenzaldehyde with an amine source under reductive amination conditions.
Synthesis of the phenyllactoyl tert-leucine derivative: This step involves the coupling of phenyllactic acid with tert-leucine using peptide coupling reagents such as EDCI or DCC.
Assembly of the hydroxy-phenylpentanoyl intermediate: This intermediate can be synthesized through a series of protection and deprotection steps, followed by selective functional group transformations.
Final coupling and deprotection: The final step involves the coupling of the intermediate with valine and benzimidazolylmethylamine, followed by deprotection of any protecting groups used during the synthesis.
Industrial Production Methods
Industrial production of this compound would require optimization of the synthetic route to ensure high yield and purity. This may involve the use of automated peptide synthesizers, high-throughput screening of reaction conditions, and purification techniques such as chromatography and crystallization.
Chemical Reactions Analysis
Types of Reactions
This compound can undergo various types of chemical reactions, including:
Oxidation: The hydroxyl groups can be oxidized to ketones or aldehydes using oxidizing agents such as PCC or Swern oxidation.
Reduction: The amide groups can be reduced to amines using reducing agents such as lithium aluminum hydride (LAH).
Substitution: The aromatic rings can undergo electrophilic aromatic substitution reactions, such as nitration or halogenation.
Common Reagents and Conditions
Oxidation: PCC, Swern oxidation reagents
Reduction: Lithium aluminum hydride (LAH), sodium borohydride (NaBH4)
Substitution: Nitrating mixture (HNO3/H2SO4), halogenating agents (Br2, Cl2)
Major Products Formed
Oxidation: Ketones, aldehydes
Reduction: Amines
Substitution: Nitro compounds, halogenated aromatic compounds
Scientific Research Applications
Chemistry
This compound can be used as a building block for the synthesis of more complex molecules, including pharmaceuticals and natural product analogs.
Biology
In biological research, this compound may be used as a probe to study enzyme-substrate interactions, protein-ligand binding, and other biochemical processes.
Medicine
Potential medicinal applications include the development of new drugs targeting specific enzymes or receptors, based on the compound’s structural features and biological activity.
Industry
In industrial chemistry, this compound can be used as an intermediate in the synthesis of specialty chemicals, polymers, and advanced materials.
Mechanism of Action
The mechanism of action of this compound would depend on its specific biological target. Generally, it may interact with enzymes, receptors, or other proteins through hydrogen bonding, hydrophobic interactions, and van der Waals forces. The presence of multiple functional groups allows for diverse modes of interaction, potentially leading to inhibition or activation of biological pathways.
Comparison with Similar Compounds
Similar Compounds
(2R,3S,4S)-N-(2-(4-Methoxybenzylamine)-4-((N-((((S)-phenyllactoyl))tert-leucine)amino)-3-hydroxy-5-phenylpentanoyl)valine (2-benzimidazolyl)methylamide: This compound is unique due to its specific combination of functional groups and stereochemistry.
Other similar compounds: Peptide-based molecules, benzylamine derivatives, and hydroxy-phenylpentanoyl compounds.
Uniqueness
The uniqueness of this compound lies in its specific stereochemistry and the presence of multiple functional groups, which contribute to its diverse chemical reactivity and potential biological activity. This makes it a valuable compound for research and development in various scientific fields.
Properties
CAS No. |
161389-25-9 |
---|---|
Molecular Formula |
C47H59N7O7 |
Molecular Weight |
834 g/mol |
IUPAC Name |
(2S)-N-[(2S,3R,4R)-5-[[(2S)-1-(1H-benzimidazol-2-ylmethylamino)-3-methyl-1-oxobutan-2-yl]amino]-3-hydroxy-4-[(4-methoxyphenyl)methylamino]-5-oxo-1-phenylpentan-2-yl]-2-[[(2S)-2-hydroxy-2-phenylpropanoyl]amino]-3,3-dimethylbutanamide |
InChI |
InChI=1S/C47H59N7O7/c1-29(2)38(42(56)49-28-37-50-34-20-14-15-21-35(34)51-37)53-43(57)39(48-27-31-22-24-33(61-7)25-23-31)40(55)36(26-30-16-10-8-11-17-30)52-44(58)41(46(3,4)5)54-45(59)47(6,60)32-18-12-9-13-19-32/h8-25,29,36,38-41,48,55,60H,26-28H2,1-7H3,(H,49,56)(H,50,51)(H,52,58)(H,53,57)(H,54,59)/t36-,38-,39+,40+,41+,47-/m0/s1 |
InChI Key |
GSXZOVDJUCOJAW-JZPLEXDRSA-N |
Isomeric SMILES |
CC(C)[C@@H](C(=O)NCC1=NC2=CC=CC=C2N1)NC(=O)[C@@H]([C@@H]([C@H](CC3=CC=CC=C3)NC(=O)[C@H](C(C)(C)C)NC(=O)[C@](C)(C4=CC=CC=C4)O)O)NCC5=CC=C(C=C5)OC |
SMILES |
CC(C)C(C(=O)NCC1=NC2=CC=CC=C2N1)NC(=O)C(C(C(CC3=CC=CC=C3)NC(=O)C(C(C)(C)C)NC(=O)C(C)(C4=CC=CC=C4)O)O)NCC5=CC=C(C=C5)OC |
Canonical SMILES |
CC(C)C(C(=O)NCC1=NC2=CC=CC=C2N1)NC(=O)C(C(C(CC3=CC=CC=C3)NC(=O)C(C(C)(C)C)NC(=O)C(C)(C4=CC=CC=C4)O)O)NCC5=CC=C(C=C5)OC |
161389-25-9 | |
Synonyms |
(2R,3S,4S)-N-[2-(4-Methoxybenzylamine)-4-[[N-[[((S)-phenyllactoyl))ter t-leucine]amino]-3-hydroxy- 5-phenylpentanoyl]valine (2-benzimidazolyl )methylamide |
Origin of Product |
United States |
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